molecular formula C12H11F3N2O3 B1365998 N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide

Cat. No. B1365998
M. Wt: 288.22 g/mol
InChI Key: IIBBSRFFFOOJBY-UHFFFAOYSA-N
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Patent
US07199257B1

Procedure details

To a solution of 44 g (0.236 mol) of 4-cyano-3-trifluoromethyl-aniline in 880 ml of dichloromethane 90 ml of triethylamine was added and the reaction mixture was cooled to −15° C. 64 ml (0.49 mol) of 4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one was added dropwise at this temperature. The reaction mixture was stirred at 0° C. for 3 h, then extracted with 500 ml of 10% hydrochloric acid solution, the organic layer was dried over sodium sulfate and concentrated under diminished pressure. The residue was dissolved in 1 l of tetrahydrofuran and 440 ml of 10% sodium hydroxide solution was added at 10° C. with cooling. The mixture was stirred for 30 min, then the pH was adjusted to 2 by adding 88 ml of concentrated hydrochloric acid and the solution was evaporated to a volume of 100 ml. The residue was dissolved in 260 ml of ethyl acetate, treated with charcoal, filtered and 520 ml of petroleum ether was added to the filtrate. The precipitated crystals were filtered off and dried at 60° C. in vacuum. The compounds below were synthesized analogously, using the same quantity of the starting material:
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Name
4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one
Quantity
64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[C:10]([F:13])([F:12])[F:11])#[N:2].[CH2:14](N(CC)CC)C.Cl[C:22]1(C)[C:26](=[C:27]=[O:28])[O:25]S(=O)[O:23]1>ClCCl>[C:1]([C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:27](=[O:28])[C:26]([OH:25])([CH3:14])[CH2:22][OH:23])=[CH:5][C:4]=1[C:10]([F:11])([F:12])[F:13])#[N:2]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
880 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
4-chloro-carbonyl-4-methyl-1,3,2-dioxathiolane-2-one
Quantity
64 mL
Type
reactant
Smiles
ClC1(OS(OC1=C=O)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of 10% hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under diminished pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1 l of tetrahydrofuran
ADDITION
Type
ADDITION
Details
440 ml of 10% sodium hydroxide solution was added at 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
by adding 88 ml of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to a volume of 100 ml
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 260 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
520 ml of petroleum ether was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried at 60° C. in vacuum
CUSTOM
Type
CUSTOM
Details
The compounds below were synthesized analogously

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(CO)(C)O)=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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